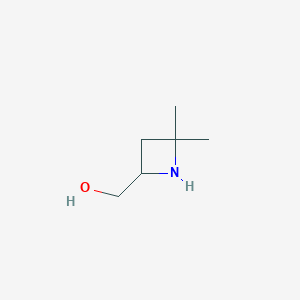![molecular formula C6H12N4 B11924145 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to form diverse heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-amino-pyrazoles with dimethylamine. One common method is the condensation reaction of 5-amino-pyrazoles with formaldehyde and dimethylamine under acidic conditions . This reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the amino group of the pyrazole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes and functional materials.
Mecanismo De Acción
The mechanism of action of 5-[(dimethylamino)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-pyrazole
- 5-(dimethylamino)-1H-pyrazole
- 5-(methylamino)-1H-pyrazole
Uniqueness
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other amino-pyrazoles, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and has shown promising results in biological assays .
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-10(2)4-5-3-6(7)9-8-5/h3H,4H2,1-2H3,(H3,7,8,9) |
Clave InChI |
OUPDPRBBXCQCRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)

